Benzyl 2-amino-4-methylpentanoate Benzyl 2-amino-4-methylpentanoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC14422784
InChI: InChI=1S/C13H19NO2/c1-10(2)8-12(14)13(15)16-9-11-6-4-3-5-7-11/h3-7,10,12H,8-9,14H2,1-2H3
SMILES:
Molecular Formula: C13H19NO2
Molecular Weight: 221.29 g/mol

Benzyl 2-amino-4-methylpentanoate

CAS No.:

Cat. No.: VC14422784

Molecular Formula: C13H19NO2

Molecular Weight: 221.29 g/mol

* For research use only. Not for human or veterinary use.

Benzyl 2-amino-4-methylpentanoate -

Specification

Molecular Formula C13H19NO2
Molecular Weight 221.29 g/mol
IUPAC Name benzyl 2-amino-4-methylpentanoate
Standard InChI InChI=1S/C13H19NO2/c1-10(2)8-12(14)13(15)16-9-11-6-4-3-5-7-11/h3-7,10,12H,8-9,14H2,1-2H3
Standard InChI Key MBRRYUQWSOODEO-UHFFFAOYSA-N
Canonical SMILES CC(C)CC(C(=O)OCC1=CC=CC=C1)N

Introduction

Chemical Identity and Structural Characteristics

Benzyl 2-amino-4-methylpentanoate (CAS 68838-94-8) is a white crystalline solid with a molecular formula of C13H19NO2\text{C}_{13}\text{H}_{19}\text{NO}_{2} and a molecular weight of 221.29 g/mol . Its hydrochloride salt form (PubChem CID 22821561) increases the molecular weight to 257.75 g/mol due to the addition of a chlorine atom . The compound’s IUPAC name, benzyl (2R)-2-amino-4-methylpentanoate hydrochloride, reflects its R-configuration at the chiral center, a critical feature for its biological interactions .

Stereochemical Configuration

The compound’s stereochemistry is defined by the (R)-configuration at the second carbon of the pentanoate chain, as evidenced by its InChI key (HCYLOEGSAOVRIT-UTONKHPSSA-N) . This configuration ensures compatibility with enzyme active sites, particularly proteases like prostate-specific antigen (PSA), which exhibit stereoselective cleavage activity . The SMILES notation CC(C)C[C@H](C(=O)OCC1=CC=CC=C1)N.Cl\text{CC(C)C[C@H](C(=O)OCC1=CC=CC=C1)N.Cl} further confirms the spatial arrangement of functional groups .

Physicochemical Properties

Key physicochemical properties include:

  • Solubility: High solubility in polar aprotic solvents (e.g., DMF, DMSO) due to the ionic nature of the hydrochloride salt.

  • Melting Point: 182–185°C (hydrochloride form), as reported in synthetic protocols.

  • Spectroscopic Data:

    • IR: Strong absorption at 1740 cm1^{-1} (ester C=O stretch) and 1580 cm1^{-1} (NH3+_3^+ bending).

    • 1^1H NMR (400 MHz, D2_2O): δ 1.45–1.52 (m, 2H, CH2_2), 1.68–1.75 (m, 1H, CH(CH3_3)2_2), 3.12 (dd, J = 6.4 Hz, 1H, CHNH2_2), 4.95 (s, 2H, OCH2_2Ph), 7.32–7.38 (m, 5H, aromatic).

Synthetic Methodologies

Esterification of Leucine

The base compound is synthesized via Fischer esterification between L-leucine and benzyl alcohol under acidic conditions (HCl gas or H2SO4\text{H}_2\text{SO}_4):

L-Leucine+Benzyl alcoholH+Benzyl leucinate+H2O\text{L-Leucine} + \text{Benzyl alcohol} \xrightarrow{\text{H}^+} \text{Benzyl leucinate} + \text{H}_2\text{O}

Reaction optimization at 80°C for 12 hours yields 85–90% crude product, which is purified via recrystallization from ethanol/ether.

Hydrochloride Salt Formation

Protonation with concentrated HCl in diethyl ether generates the hydrochloride salt, enhancing stability for pharmaceutical applications :

Benzyl leucinate+HClBenzyl leucinate hydrochloride\text{Benzyl leucinate} + \text{HCl} \rightarrow \text{Benzyl leucinate hydrochloride}

This step is critical for improving the compound’s solubility in aqueous media, facilitating its use in biological assays .

Applications in Targeted Drug Delivery

Prostate Cancer Prodrug Design

In a landmark study, benzyl 2-amino-4-methylpentanoate hydrochloride was conjugated to the PI3K inhibitor LY294002 via a PSA-cleavable peptide linker (Mu-LEHSSKLQL) . The prodrug (compound 11) remains inactive until PSA-mediated hydrolysis releases the active drug at tumor sites, reducing systemic toxicity . In vitro assays demonstrated 72% PI3K inhibition in PSA-secreting C4-2 prostate cancer cells versus <10% in non-PSA BT-549 breast cancer cells, confirming target specificity .

Structure-Activity Relationship (SAR) Insights

The benzyl ester group serves dual roles:

  • Protecting Group: Shields the amino acid’s carboxyl moiety during synthetic modifications.

  • Pharmacophore Modifier: Enhances lipophilicity, improving blood-brain barrier penetration in preclinical models.

Pharmacological and Toxicological Profile

While direct in vivo data remain limited, structural analogs exhibit:

  • Cytotoxicity: IC50_{50} = 18 μM against PC-3 prostate cancer cells .

  • Metabolic Stability: 94% remaining after 60-minute incubation with human liver microsomes.

  • Acute Toxicity: LD50_{50} > 500 mg/kg in murine models, suggesting favorable safety margins.

Future Research Directions

  • Synthetic Chemistry: Develop enantioselective routes using organocatalysts to improve yield (>95% ee) .

  • Drug Delivery: Explore nanoparticle encapsulation for enhanced tumor targeting .

  • Therapeutic Expansion: Investigate applications in neurodegenerative diseases leveraging its blood-brain barrier permeability.

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